molecular formula C23H22FN7O B3413592 N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine CAS No. 946242-24-6

N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine

Cat. No. B3413592
CAS RN: 946242-24-6
M. Wt: 431.5 g/mol
InChI Key: XPWYHHWOEMENLC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine, commonly known as "FPPT," is a chemical compound that has been the subject of significant scientific research in recent years. FPPT is a piperazine derivative that has been shown to have a range of potential applications in the fields of medicine and biochemistry. In

Mechanism of Action

The mechanism of action for FPPT involves its ability to bind to specific receptors in the body. In the case of cancer cells, FPPT binds to the DNA of the cell, leading to the induction of apoptosis. In the case of neurological disorders, FPPT binds to serotonin receptors in the brain, leading to an increase in serotonin levels and a reduction in symptoms of depression and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FPPT vary depending on the specific application. In the case of cancer treatment, FPPT has been shown to induce apoptosis in cancer cells, leading to the death of the cells. In the case of neurological disorders, FPPT has been shown to increase serotonin levels in the brain, leading to a reduction in symptoms of depression and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using FPPT in lab experiments is its specificity for certain receptors and cells. This allows researchers to target specific cells and receptors, leading to more accurate and effective results. However, one limitation of using FPPT in lab experiments is its potential toxicity. FPPT has been shown to have toxic effects on certain cells, which can limit its use in certain applications.

Future Directions

There are several future directions for research on FPPT. One area of research could focus on optimizing the synthesis method for FPPT, leading to more efficient and cost-effective production of the compound. Another area of research could focus on the use of FPPT as a potential treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on the development of new derivatives of FPPT with improved specificity and efficacy.

Scientific Research Applications

FPPT has been the subject of significant scientific research due to its potential applications in the fields of medicine and biochemistry. One area of research has focused on the use of FPPT as a potential anti-cancer agent. Studies have shown that FPPT can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment.
Another area of research has focused on the use of FPPT as a potential treatment for neurological disorders. Studies have shown that FPPT can act as a selective serotonin reuptake inhibitor (SSRI), making it a potential treatment for depression and anxiety disorders.

properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O/c1-32-19-5-3-2-4-18(19)30-12-14-31(15-13-30)23-28-21-20(25-10-11-26-21)22(29-23)27-17-8-6-16(24)7-9-17/h2-11H,12-15H2,1H3,(H,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWYHHWOEMENLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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